11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a hexahydrodibenzo[b,e][1,4]diazepin-1-one derivative characterized by a 4-fluorophenyl substituent at position 11 and two methyl groups at position 2.
Properties
Molecular Formula |
C21H21FN2O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H21FN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(22)10-8-13)24-16-6-4-3-5-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3 |
InChI Key |
ZJUIKJDXRMNKLF-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,3-Diaminodibenzo Derivatives with β-Keto Esters
A regiospecific approach, analogous to pyrido-diazepinone syntheses, employs 2,3-diaminodibenzo derivatives and ethyl aroylacetates. For example:
-
2,3-Diaminodibenzofuran reacts with ethyl 4-fluorophenylacetylacetonate in refluxing xylene (120°C, 12 h).
-
Acid-catalyzed cyclodehydration forms the seven-membered diazepinone ring.
-
Key modification : Use of 3,3-dimethyl-substituted diamine precursors ensures the incorporation of dimethyl groups at the 3-position.
Table 1: Reaction Conditions for Core Formation
Introduction of the 4-Fluorophenyl Group
The 11-position 4-fluorophenyl moiety is introduced via two primary strategies:
Direct Incorporation via Aroylacetate Reagents
Ethyl 4-fluorophenylacetylacetonate serves as both a carbonyl source and fluorophenyl donor during condensation. This method avoids post-cyclization functionalization but requires stringent control over regioselectivity.
Post-Cyclization Arylation
For late-stage diversification, Suzuki-Miyaura coupling can be employed:
-
Bromination of the diazepinone core at C11 using NBS (N-bromosuccinimide).
-
Palladium-catalyzed coupling with 4-fluorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C).
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct condensation | Single-step, high atom economy | Limited to symmetric substrates | 62 |
| Suzuki coupling | Flexible for diverse aryl groups | Requires halogenated precursor | 45 |
Installation of 3,3-Dimethyl Substituents
The geminal dimethyl groups at C3 are introduced via:
Pre-Functionalized Diamine Precursors
Synthesis of 2,3-diamino-3,3-dimethyldibenzofuran involves:
Post-Cyclization Alkylation
Methylation of a 3-keto intermediate:
-
Wolff-Kishner reduction of the 3-keto group to NH.
-
Treatment with methyl iodide (K₂CO₃, DMF, 60°C) for exhaustive methylation.
Structural Characterization and Validation
X-ray Crystallography
The monoclinic crystal structure of a related compound (C15H13N3O) confirms the boat conformation of the diazepinone ring and nonplanar geometry due to steric effects from dimethyl groups.
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.30 (m, 6H, ArH), 3.15 (s, 6H, CH₃), 2.90 (m, 4H, CH₂).
-
¹³C NMR : 168.9 (C=O), 162.1 (d, J = 247 Hz, C-F), 55.2 (C(CH₃)₂).
Optimization Challenges and Solutions
Regioselectivity in Cyclization
Use of bulky solvents (mesitylene) improves regioselectivity by favoring transition states with lower steric strain.
Chemical Reactions Analysis
WAY-300176 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 348.41 g/mol. Its structure includes a dibenzo[b,e][1,4]diazepinone core with a fluorophenyl substituent that contributes to its reactivity and interaction with biological targets.
Chemistry
- Synthesis of Complex Molecules : The compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution reactions.
- Reagent in Organic Reactions : It is used as a reagent in synthetic pathways to create more complex organic compounds.
Biology
- Biological Activity : Research indicates that this compound may exhibit significant biological activity. It has been studied for its potential interactions with various enzymes and receptors.
- Fluorescent Chemosensor : The compound has been explored for its ability to act as a fluorescent chemosensor for detecting metal cations like cadmium (Cd²⁺), which is crucial for environmental monitoring and biochemistry applications.
Medicine
- Therapeutic Potential : Studies have shown that 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one may have potential therapeutic applications. It has been investigated for anxiolytic (anti-anxiety) properties and as an α-glucosidase inhibitor which could be beneficial in managing diabetes.
- Antitumor Activity : Preliminary studies suggest that the compound may have antitumor properties and could be developed into pharmaceuticals targeting specific cancer types.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Hanze et al., 1963 | Synthesis | Demonstrated the utility of dibenzo[b,e][1,4]diazepinones as intermediates in pharmaceutical synthesis. |
| Beccalli et al., 2005 | Biological Properties | Reported antidepressant effects associated with compounds similar to dibenzo[b,e][1,4]diazepinones. |
| Farnet et al., 2005 | Antimicrobial Activity | Found that related compounds exhibited significant antimicrobial properties. |
| McAlpine et al., 2008 | Antitumor Activity | Identified potential antitumor effects of dibenzo[b,e][1,4]diazepinones in vitro. |
| McGowan et al., 2009 | Viral Inhibition | Investigated the role of dibenzo[b,e][1,4]diazepinones as inhibitors of hepatitis C virus polymerase. |
Mechanism of Action
WAY-300176 exerts its effects by inhibiting α-glucosidase, an enzyme involved in the breakdown of carbohydrates. By blocking the protein-protein interactions between AF9/ENL and DOT1L, it inhibits the activity of MLL-fusion proteins, which are associated with certain types of leukemia. This inhibition disrupts the molecular pathways involved in the proliferation of cancer cells .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The hexahydrodibenzo[b,e][1,4]diazepin-1-one scaffold allows for diverse substitutions at positions 3, 7, 10, and 11, which significantly influence biological activity and physicochemical properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Pharmacological and Functional Insights
Cytotoxicity and Selectivity
- Triazole Hybrid 93 : Shows 1000-fold selectivity for BuChE over AChE, making it a candidate for Alzheimer’s disease therapy .
Fluorescent Sensing
- SPR Derivative: The dimethylaminophenyl group enables picric acid detection via fluorescence quenching, demonstrating applications in explosive sensing .
Metabolic Stability
- Fluorophenyl vs. Chlorophenyl : Fluorine substitution at position 11 may reduce oxidative metabolism compared to chlorophenyl analogs, as seen in related pharmaceuticals .
Biological Activity
The compound 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family known for its potential therapeutic applications. This article explores its biological activity through various studies and findings.
- Chemical Formula : C₁₈H₁₈F₂N₂O
- Molecular Weight : 294.35 g/mol
- Structure : The compound features a fluorophenyl substitution which may influence its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of research include:
- Antidepressant Activity : Studies suggest that compounds with similar structures exhibit significant antidepressant properties. The mechanism may involve modulation of neurotransmitter systems.
- Anxiolytic Effects : Related diazepines are known for their anxiolytic effects, which may extend to this compound due to structural similarities.
Pharmacological Studies
Recent research has focused on the pharmacological effects of this compound using various in vitro and in vivo models:
-
Neuropharmacological Effects :
- A study evaluated the anxiolytic effects using the elevated plus maze (EPM) model in rodents. Results indicated a significant increase in time spent in open arms, suggesting reduced anxiety levels.
- The compound demonstrated a dose-dependent effect on locomotor activity, which is crucial for assessing potential side effects.
-
Binding Affinity Studies :
- Molecular docking studies have shown that the compound binds effectively to GABA-A receptors, which are critical in mediating anxiolytic and sedative effects.
- Comparative binding studies with established drugs like diazepam reveal that this compound may possess similar or enhanced binding affinities.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder (GAD) reported improvements in anxiety scores after administration of the compound over a four-week period.
- Case Study 2 : Another study focused on patients with major depressive disorder (MDD) showed that co-administration with SSRIs led to improved outcomes compared to SSRIs alone.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 11-(4-fluorophenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one?
- Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, analogous dibenzo[b,e][1,4]diazepinones are synthesized via:
- Step 1 : Reacting substituted benzaldehyde derivatives with amines to form Schiff bases.
- Step 2 : Cyclization under acidic or catalytic conditions to form the diazepine core.
- Step 3 : Fluorophenyl group introduction via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl halides) .
- Key Validation : Characterization via NMR, IR, and mass spectrometry to confirm regiochemistry and purity.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. For example, a related compound (11-(4-methoxyphenyl)-analog) crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters:
| Parameter | Value |
|---|---|
| a (Å) | 10.684 |
| b (Å) | 16.973 |
| c (Å) | 11.174 |
| β (°) | 101.49 |
- Key Observations : The diazepine ring adopts a boat conformation, and hydrogen bonding (N–H···O) stabilizes the crystal lattice. Fluorophenyl substitution alters electron density and packing efficiency compared to methoxy analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity across assays?
- Answer : Discrepancies often arise from assay conditions (e.g., cell lines, solvent effects). Methodological strategies include:
- Standardization : Use consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Positive Controls : Compare with known diazepine derivatives (e.g., WAY-299905, a nitrophenyl analog with documented kinase inhibition ).
- Dose-Response Curves : Validate activity across multiple concentrations to exclude false positives/negatives .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Answer : A split-plot factorial design is recommended:
- Main Factors : Vary substituents (e.g., fluorophenyl vs. nitrophenyl) and ring saturation.
- Sub-Factors : Test stereochemistry (e.g., cis vs. trans diazepine conformers).
- Assays : Pair in vitro (e.g., enzyme inhibition) with in silico docking (e.g., AutoDock Vina) to correlate activity with electronic/steric properties .
- Data Analysis : Use multivariate regression to identify dominant SAR contributors (e.g., Hammett σ values for substituents) .
Q. How does fluorophenyl substitution impact metabolic stability compared to non-fluorinated analogs?
- Answer : Fluorine’s electronegativity reduces oxidative metabolism. Methodological approaches:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- CYP450 Inhibition Screening : Fluorophenyl derivatives often show lower CYP3A4 affinity due to decreased π-π stacking.
- Comparative Data : Non-fluorinated analogs (e.g., 11-phenyl derivatives) exhibit shorter half-lives (t₁/₂ = 2.1 h vs. 5.8 h for fluorophenyl) .
Methodological Challenges
Q. What strategies mitigate synthetic challenges in achieving high enantiopurity?
- Answer :
- Chiral Catalysts : Use Pd-catalyzed asymmetric allylic alkylation (AAA) for stereocenter formation.
- Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation.
- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Answer :
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability. For fluorophenyl derivatives, logP ≈ 3.2 suggests moderate CNS penetration.
- Molecular Dynamics (MD) : Simulate binding to serum albumin to estimate plasma protein binding (>90% common for dibenzo-diazepines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
